3-Nitro-N-(4-propionylphenyl)benzamide
Description
Properties
CAS No. |
618069-81-1 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
3-nitro-N-(4-propanoylphenyl)benzamide |
InChI |
InChI=1S/C16H14N2O4/c1-2-15(19)11-6-8-13(9-7-11)17-16(20)12-4-3-5-14(10-12)18(21)22/h3-10H,2H2,1H3,(H,17,20) |
InChI Key |
JBZGDWOTNYFRMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction of 3-Nitrobenzoyl Chloride with 4-Propionylaniline
This one-step method employs classic Schotten-Baumann conditions:
Procedure :
-
Dissolve 4-propionylaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
-
Add 3-nitrobenzoyl chloride (1.2 equiv) dropwise at 0°C.
-
Stir for 12–24 hours at room temperature.
-
Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).
Key Considerations :
-
Yield : ~60–70% (estimated from analogous benzamide syntheses).
-
Byproducts : Hydrolysis of acyl chloride to 3-nitrobenzoic acid if moisture is present.
Stepwise Synthesis via Intermediate Functionalization
Synthesis of 4-Propionylaniline
Friedel-Crafts Acylation :
-
React aniline with propionyl chloride in the presence of AlCl₃ (Lewis acid).
Challenges :
-
Nitro groups deactivate aromatic rings, necessitating acylation before nitration.
Nitration of N-(4-Propionylphenyl)benzamide
-
Nitrate the benzamide intermediate using HNO₃/H₂SO₄.
-
Conditions : 0°C, 2 hours.
-
Regioselectivity : Nitro group preferentially enters the meta position relative to the amide.
Limitations :
-
Over-nitration risks require careful stoichiometric control.
Alternative Pathway: Reductive Amination
Synthesis of 3-Nitrobenzamide with 4-Aminophenyl Propionyl Ketone
-
Prepare 4-aminophenyl propionyl ketone via condensation of propionyl chloride with 4-nitroacetophenone, followed by reduction.
-
Couple with 3-nitrobenzoic acid using EDCl/HOBt.
Advantages :
-
Avoids direct handling of unstable acyl chlorides.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Direct Amidation | Single-step, high atom economy | Requires pure acyl chloride | 60–70 |
| Stepwise Functionalization | Better regiocontrol | Multiple purification steps | 50–60 |
| Reductive Amination | Mild conditions | Longer reaction time | 55–65 |
Purification and Characterization
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals.
-
Chromatography : Silica gel (hexane/ethyl acetate) resolves minor byproducts.
-
Spectroscopy :
Challenges and Optimization Strategies
-
Nitro Group Stability : Avoid prolonged exposure to reducing agents or high temperatures.
-
Acylation Efficiency : Use excess propionyl chloride and AlCl₃ (3.0 equiv) for complete conversion.
-
Solvent Selection : DCM or THF minimizes side reactions compared to polar aprotic solvents.
Industrial-Scale Considerations
-
Cost-Effectiveness : Direct amidation is preferable for bulk synthesis.
-
Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal.
Chemical Reactions Analysis
3-Nitro-N-(4-propionylphenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The propionyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Nitro-N-(4-propionylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Nitro-N-(4-propionylphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiproliferative effects . The propionyl group may also play a role in modulating the compound’s activity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Observations:
Substituent Position and Activity: The 3-nitro group is critical for hERG1 channel interactions in ICA-105574, as shown by mutagenesis studies where mutations at F557L, Y652A, and L622C abolished activation . In contrast, the 2-nitro isomer () lacks this activity, emphasizing positional sensitivity . Propionyl vs.
Crystallographic and Conformational Stability :
- 2-Nitro-N-(4-nitrophenyl)benzamide () exhibits a dihedral angle of 82.32° between aromatic rings, stabilized by intramolecular C–H···O bonds. This contrasts with ICA-105574, where a planar conformation likely facilitates channel binding .
Heterocyclic vs. Aromatic Substituents: Pyridinyl () and piperazinyl () groups introduce basic nitrogen atoms, enabling salt formation (e.g., hydrochloride salts in ) and altering solubility profiles compared to the non-ionic propionyl group .
Key Observations:
- Green Chemistry Methods : Ultrasonic irradiation reduces reaction time by 75% and improves yields by ~20% compared to conventional reflux for benzamide synthesis .
- Propionyl Group Challenges : The steric bulk of the propionyl group in this compound may necessitate optimized coupling conditions, though direct data are unavailable.
Pharmacological and Target-Specific Comparisons
hERG1 Channel Modulation:
- ICA-105574 : Acts as a mixed agonist, activating wild-type hERG1 but inhibiting inactivation-impaired mutants (e.g., G628C/S631C). Mutagenesis and docking studies identify F557, Y652, and A653 as critical residues .
- However, the propionyl group’s electron-withdrawing nature may alter binding affinity compared to ICA-105574’s phenoxy group .
Enzyme Inhibition:
- PCAF HAT Inhibitors: Long acyl chains (e.g., tetradecanoylamino in ) enhance histone acetyltransferase (HAT) inhibition (79% vs. 68% for anacardic acid). The propionyl group’s shorter chain may reduce efficacy in similar contexts .
P2X7 Receptor Targeting:
- Benzamide-based P2X7 antagonists () show substituent-dependent activity. The propionyl group’s moderate size may balance potency and selectivity, though direct comparisons are lacking .
Q & A
Q. What are the optimized synthetic routes for 3-Nitro-N-(4-propionylphenyl)benzamide, and how can purity be ensured?
The synthesis involves sequential nitration, acylation, and coupling reactions. A typical protocol includes:
- Nitration : Introduce the nitro group to the benzamide core using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .
- Acylation : React with 4-propionylaniline under Schotten-Baumann conditions (e.g., acyl chloride in aqueous NaOH) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C3, propionyl at N-phenyl). Key shifts: ~8.1 ppm (aromatic H adjacent to nitro), ~2.4 ppm (propionyl CH₃) .
- IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- Crystallography : Use single-crystal X-ray diffraction (SHELX suite for refinement). Key metrics: R-factor <5%, hydrogen bonding networks between amide and nitro groups .
Advanced Research Questions
Q. How can contradictory bioactivity data in different assay systems be resolved?
Discrepancies in IC₅₀ values (e.g., cytotoxicity vs. enzyme inhibition) often arise from assay conditions. Mitigation strategies include:
Q. What computational approaches validate target engagement for this compound?
- Molecular docking (AutoDock Vina) : Map interactions with targets like hERG1 potassium channels (e.g., π-π stacking with Phe557, hydrogen bonds with Tyr652) .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å indicates stable binding) .
- QSAR models : Corrogate nitro group electronegativity with activity using Hammett constants (σ ≈ 0.78 for meta-nitro) .
Q. How do crystallographic data inform SAR for nitro-substituted benzamides?
- SHELX-refined structures reveal steric effects: The nitro group at C3 forces a planar conformation, enhancing π-stacking with aromatic residues (e.g., Phe656 in hERG1) .
- Torsional angles : Substituents at N-phenyl (e.g., propionyl vs. acetyl) alter dihedral angles (5–15° variance), impacting binding pocket compatibility .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Flow chemistry : Use microreactors for nitration (residence time <2 min, 70% yield) to suppress poly-nitration .
- Catalysis : Employ Pd/C (5 mol%) for reductive amination steps (e.g., propionyl group introduction, 85% yield) .
- In-line analytics : Monitor intermediates via FTIR (e.g., nitro group formation at 1520 cm⁻¹) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
